Cas no 1806688-88-9 (2-Ethyl-6-fluorophenylpropanoic acid)

2-Ethyl-6-fluorophenylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Ethyl-6-fluorophenylpropanoic acid
-
- インチ: 1S/C11H13FO2/c1-3-8-5-4-6-9(12)10(8)7(2)11(13)14/h4-7H,3H2,1-2H3,(H,13,14)
- InChIKey: ZXBIWDLHQUKIKE-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(CC)=C1C(C(=O)O)C
計算された属性
- せいみつぶんしりょう: 196.08995782 g/mol
- どういたいしつりょう: 196.08995782 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 196.22
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 37.3
2-Ethyl-6-fluorophenylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015031448-500mg |
2-Ethyl-6-fluorophenylpropanoic acid |
1806688-88-9 | 97% | 500mg |
863.90 USD | 2021-06-17 | |
Alichem | A015031448-250mg |
2-Ethyl-6-fluorophenylpropanoic acid |
1806688-88-9 | 97% | 250mg |
484.80 USD | 2021-06-17 | |
Alichem | A015031448-1g |
2-Ethyl-6-fluorophenylpropanoic acid |
1806688-88-9 | 97% | 1g |
1,564.50 USD | 2021-06-17 |
2-Ethyl-6-fluorophenylpropanoic acid 関連文献
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
2-Ethyl-6-fluorophenylpropanoic acidに関する追加情報
Professional Introduction to 2-Ethyl-6-fluorophenylpropanoic acid (CAS No: 1806688-88-9)
2-Ethyl-6-fluorophenylpropanoic acid, with the chemical formula C11H13FO2, is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1806688-88-9, exhibits a unique structural configuration that positions it as a promising candidate for further exploration in drug discovery and development. The presence of both an ethyl group and a fluorine substituent in the phenyl ring imparts distinct electronic and steric properties, making it a versatile building block for synthesizing novel bioactive molecules.
The synthesis of 2-Ethyl-6-fluorophenylpropanoic acid typically involves multi-step organic transformations, including fluorination, alkylation, and carboxylation reactions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to achieve high yields and purity. These synthetic approaches not only highlight the compound's synthetic accessibility but also underscore the importance of precision in constructing complex molecular architectures.
In recent years, 2-Ethyl-6-fluorophenylpropanoic acid has been investigated for its potential pharmacological properties. The fluorine atom, known for its ability to modulate metabolic stability and binding affinity, plays a crucial role in enhancing the bioavailability of drug candidates. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against various enzymes and receptors implicated in metabolic disorders and inflammatory diseases. For instance, modifications to the side chain and aromatic ring have been explored to optimize interactions with target proteins, leading to the identification of lead compounds with improved pharmacokinetic profiles.
The incorporation of fluorine into pharmaceuticals is a well-documented strategy to enhance molecular interactions with biological targets. In the case of 2-Ethyl-6-fluorophenylpropanoic acid, the electron-withdrawing nature of fluorine influences the electronic distribution within the molecule, potentially altering its binding affinity and selectivity. This has prompted researchers to explore its utility in designing small-molecule inhibitors for therapeutic applications. Notably, computational modeling and high-throughput screening have been instrumental in identifying structural analogs with enhanced binding affinities and reduced off-target effects.
The pharmaceutical industry's interest in fluorinated compounds stems from their favorable physicochemical properties, including improved lipophilicity, metabolic stability, and resistance to enzymatic degradation. These attributes are critical for developing drugs with prolonged half-lives and enhanced therapeutic efficacy. 2-Ethyl-6-fluorophenylpropanoic acid, as a key intermediate in synthesizing fluorinated derivatives, represents a valuable asset in medicinal chemistry libraries. Its structural features make it amenable to further functionalization, enabling the creation of diverse chemical scaffolds for drug discovery.
In academic research circles, 2-Ethyl-6-fluorophenylpropanoic acid has been utilized as a scaffold for developing novel therapeutic agents targeting neurological disorders. Studies indicate that fluorinated aromatic carboxylic acids can modulate neurotransmitter release and receptor activity, offering potential treatments for conditions such as Alzheimer's disease and Parkinson's disease. The ethyl group in its structure provides a handle for further derivatization, allowing researchers to fine-tune pharmacological properties such as solubility and penetration across biological barriers.
The role of computational chemistry in optimizing derivatives of 2-Ethyl-6-fluorophenylpropanoic acid cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have been employed to predict binding modes and interaction energies between the compound and biological targets. These computational approaches complement experimental efforts by providing insights into molecular recognition processes at an atomic level. Such integrative strategies have accelerated the discovery pipeline for fluorinated drug candidates by reducing reliance on trial-and-error experimentation.
The future prospects of 2-Ethyl-6-fluorophenylpropanoic acid in pharmaceutical applications are promising, given its unique structural features and potential therapeutic benefits. Ongoing research aims to expand its utility by exploring novel synthetic routes and investigating its behavior in vivo. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical candidates that address unmet medical needs. As our understanding of fluorinated chemistry evolves, so too will the opportunities presented by compounds like this one.
In conclusion, 2-Ethyl-6-fluorophenylpropanoic acid (CAS No: 1806688-88-9) stands out as a significant compound in pharmaceutical chemistry due to its structural complexity and functional versatility. Its potential applications span across multiple therapeutic areas, driven by its ability to interact selectively with biological targets through well-tuned steric and electronic effects. As research progresses, this compound is poised to contribute meaningfully to the development of next-generation therapeutics that leverage fluorine chemistry for improved efficacy and safety.
1806688-88-9 (2-Ethyl-6-fluorophenylpropanoic acid) 関連製品
- 957060-80-9(5-Chloro-2-methyl-3-nitrophenylboronic acid)
- 630111-78-3(5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide)
- 2059927-76-1(3-(5-bromopyridin-3-yl)-2-{(tert-butoxy)carbonylamino}-3-hydroxypropanoic acid)
- 1804641-58-4(3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid)
- 2309624-10-8(2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one)
- 2225176-50-9(5-Fluoro-2-ethylpyridine-4-boronic acid)
- 637754-53-1(N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-2-(furan-2-yl)-1H-1,3-benzodiazol-1-ylacetamide)
- 2172216-62-3(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidocyclopropane-1-carboxylic acid)
- 30134-12-4(Phenyl 3-Phenylpropyl sulphide)
- 2137050-96-3(2-(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid)



